molecular formula C18H20N2O5 B11701368 2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate CAS No. 7606-88-4

2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate

Cat. No.: B11701368
CAS No.: 7606-88-4
M. Wt: 344.4 g/mol
InChI Key: RYIKJWYPCWVWIB-UHFFFAOYSA-N
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Description

2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate is an organic compound with the molecular formula C18H20N2O5 and a molecular weight of 344.37 g/mol . This compound is known for its unique structure, which includes both an anilinocarbonyl group and a phenylcarbamate group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate typically involves the reaction of aniline with ethylene carbonate to form 2-(2-hydroxyethoxy)ethyl aniline. This intermediate is then reacted with phenyl chloroformate under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenylcarbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major products are amines and alcohols.

    Substitution: The products depend on the nucleophile used but can include various substituted carbamates.

Scientific Research Applications

2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate is used in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate involves its interaction with specific molecular targets. The phenylcarbamate group can interact with enzymes and proteins, potentially inhibiting their activity. The anilinocarbonyl group may also play a role in binding to biological molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-ETHYLANILINO)ETHYL N-PHENYLCARBAMATE
  • 2-(ANILINO)ETHYL N-ETHYL-N-PHENYLCARBAMATE
  • 2-(DIETHYLAMINO)ETHYL N-PHENYLCARBAMATE

Uniqueness

2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate is unique due to its dual functional groups, which provide a combination of properties not found in similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in research and industrial applications .

Properties

CAS No.

7606-88-4

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

2-[2-(phenylcarbamoyloxy)ethoxy]ethyl N-phenylcarbamate

InChI

InChI=1S/C18H20N2O5/c21-17(19-15-7-3-1-4-8-15)24-13-11-23-12-14-25-18(22)20-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22)

InChI Key

RYIKJWYPCWVWIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCCOCCOC(=O)NC2=CC=CC=C2

Origin of Product

United States

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